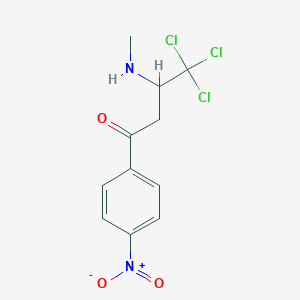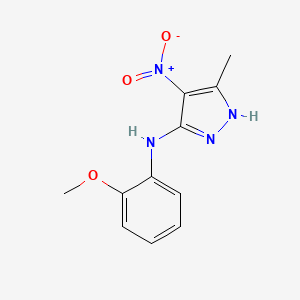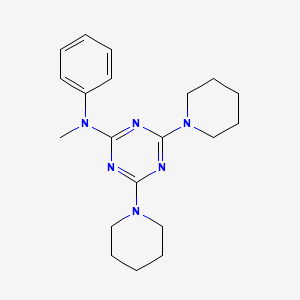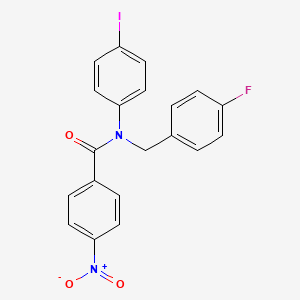![molecular formula C14H11N3O B3820959 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3820959.png)
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one
Übersicht
Beschreibung
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one, also known as MPP+, is a toxic compound that is widely used in scientific research. It is a potent neurotoxin that is commonly used to induce Parkinson's disease-like symptoms in laboratory animals. The compound has been extensively studied for its mechanism of action and its potential use in treating Parkinson's disease.
Wirkmechanismus
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ is taken up by dopaminergic neurons via the dopamine transporter (DAT). Once inside the cell, 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ is oxidized by monoamine oxidase-B (MAO-B) to form the toxic compound 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ radical. The 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ radical then undergoes redox cycling, generating reactive oxygen species (ROS) and causing oxidative stress. This leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ has been shown to cause a decrease in dopamine levels in the brain, leading to the loss of dopaminergic neurons. The compound also causes an increase in oxidative stress, which can lead to cell death. 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ has been shown to induce apoptosis in dopaminergic neurons, which contributes to the development of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ is a potent neurotoxin that is widely used in laboratory experiments to induce Parkinson's disease-like symptoms in animals. The compound is relatively easy to synthesize and can be used in a variety of experimental settings. However, 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ is highly toxic and must be handled with care. The compound is also not selective for dopaminergic neurons and can cause damage to other cell types.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future using 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+. One area of interest is the development of new treatments for Parkinson's disease. 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ has been used to study the mechanisms of the disease, and this knowledge could be used to develop new therapies that target the underlying causes of the disease. Another area of interest is the role of oxidative stress in the development of other neurodegenerative diseases. 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ has been shown to cause oxidative stress, and this mechanism may be involved in the development of other diseases such as Alzheimer's disease. Finally, 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ could be used to study the effects of environmental toxins on the brain. The compound has been shown to cause neurotoxicity, and this could be used to study the effects of other environmental toxins on the brain.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ is widely used in scientific research to study the mechanisms of Parkinson's disease. It is used to induce dopaminergic cell death in laboratory animals, which mimics the loss of dopaminergic neurons that occurs in Parkinson's disease. The compound is also used to study the role of oxidative stress in the development of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-4-phenyl-8H-pyrido[2,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-9-16-13(10-5-3-2-4-6-10)12-11(18)7-8-15-14(12)17-9/h2-8H,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKDQGUNOPNRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=O)C=CNC2=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-N'-[3-(4-nitrophenyl)-3-oxo-1-(trichloromethyl)propyl]urea](/img/structure/B3820880.png)


![4,4'-(1,4-piperazinediyl)bis[6-chloro-2-(methylthio)-5-pyrimidinecarbaldehyde]](/img/structure/B3820897.png)
![3-benzyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3820912.png)

![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3820918.png)
![[4-(ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl]acetic acid](/img/structure/B3820926.png)



![3-ethynyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B3820940.png)
![3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B3820949.png)
![N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride](/img/structure/B3820958.png)